molecular formula C20H22N2O5S B2488871 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034243-70-2

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2488871
CAS No.: 2034243-70-2
M. Wt: 402.47
InChI Key: OWEGQIRLFLWMRT-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Research on sulfone derivatives containing oxazepine moieties, such as those related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, has shown promising antibacterial activities. Specifically, studies have demonstrated good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds have been effective in reducing rice bacterial leaf blight in both greenhouse conditions and field trials, indicating their potential in agricultural applications to protect crops from bacterial infections (Li Shi et al., 2015).

Potential in Neuroprotective Therapies

Compounds with structural similarities to this compound, such as CGP 3466, have been explored for their neuroprotective properties. CGP 3466 has shown the ability to protect dopaminergic neurons in models relevant to Parkinson's disease, suggesting a potential therapeutic role in neurodegenerative diseases. This highlights the possibility of utilizing oxazepine derivatives in developing treatments aimed at neuroprotection and the management of conditions like Parkinson's disease (P. Waldmeier et al., 2000).

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-22-11-12-27-18-9-6-15(13-17(18)20(22)24)21-19(23)10-5-14-3-7-16(8-4-14)28(2,25)26/h3-4,6-9,13H,5,10-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGQIRLFLWMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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